beta-D-Glucose pentaacetate

Description

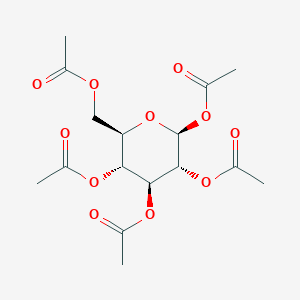

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | beta-D-Glucose pentaacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

454.00 to 456.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.5 mg/mL at 18 °C | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

604-69-3, 3891-59-6 | |

| Record name | β-D-Glucose pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucose pentaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-D-glucose pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-GLUCOSE PENTAACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V833P95COC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

135 °C | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of β-D-Glucose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of β-D-glucose pentaacetate. The information is curated for professionals in research and development who require precise data for experimental design, drug formulation, and quality control. All quantitative data is presented in a clear, tabular format for ease of comparison, and a detailed experimental protocol for its synthesis and purification is provided.

Core Physical Properties

β-D-Glucose pentaacetate is a derivative of glucose in which all five hydroxyl groups are acetylated. It presents as a white to off-white crystalline powder.[1][2] This modification of the glucose molecule significantly alters its physical and chemical characteristics, making it a valuable intermediate in various chemical syntheses.

Quantitative Physical Data

The following table summarizes the key physical properties of β-D-glucose pentaacetate compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₂O₁₁ | [3][4] |

| Molecular Weight | 390.34 g/mol | [3][4] |

| Melting Point | 130-132 °C | [4][5][6][7] |

| 135 °C | [3] | |

| 127-135 °C | [2] | |

| Boiling Point | ~452-456 °C at 760 mmHg | [3][4][6] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727).[5][7][8][9] | Insoluble in water.[5][7][8][9] |

| 1.5 mg/mL in water at 18 °C | [3] | |

| Chloroform: 0.1 g/mL, clear, colorless | [6][7] | |

| Optical Rotation | +4° to +6° (c=1 in chloroform, 20°C, 589 nm) | [2][10][11] |

| +5° (c=5 in chloroform) | [5][8] | |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Density | ~1.274 - 1.3 g/cm³ | [4][6][12] |

| LogP (Octanol/Water Partition Coefficient) | 0.63 | [3] |

Experimental Protocols

Synthesis and Purification of β-D-Glucose Pentaacetate

A common method for the synthesis of β-D-glucose pentaacetate involves the acetylation of D-glucose using acetic anhydride (B1165640) with a catalyst. The following protocol is a representative example.[13][14]

Materials:

-

D-glucose

-

Anhydrous sodium acetate (B1210297)

-

Acetic anhydride

-

Ice water

-

Methanol

Procedure:

-

Combine 5g of D-glucose and 4g of anhydrous sodium acetate in a 100 mL round-bottomed flask.[13]

-

Carefully add 25 mL of acetic anhydride to the flask.[13]

-

Heat the mixture to approximately 90-100°C for 90 minutes to 3 hours with occasional swirling to ensure thorough mixing.[13][15]

-

After the reaction is complete, cool the flask to room temperature.[13][15]

-

Slowly and carefully pour the reaction mixture into a beaker containing 250 mL of ice water while stirring. A white solid precipitate of β-D-glucose pentaacetate will form.[13][15]

-

Filter the crude product using vacuum filtration and wash it several times with distilled water to remove impurities.[13][15]

-

Dry the crude product under vacuum.[13]

-

For purification, recrystallize the crude product from a mixture of methanol and water (approximately 1:2 ratio).[13]

-

Filter the purified crystals, wash with cold ethanol, and dry thoroughly.[13][15]

Workflow for Synthesis and Purification of β-D-Glucose Pentaacetate

Caption: Workflow diagram illustrating the key steps in the synthesis and purification of β-D-glucose pentaacetate.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic compounds.

-

¹H NMR Spectrum: The proton NMR spectrum of β-D-glucose pentaacetate is complex, showing characteristic signals for the acetyl protons and the protons on the glucopyranose ring.[16][17]

-

¹³C NMR Spectrum: The carbon NMR spectrum provides distinct signals for the carbonyl carbons of the acetate groups and the carbons of the glucose backbone.[18]

Detailed spectral data and assignments can be found in various chemical databases and literature.[16][18][19]

This guide serves as a foundational resource for professionals working with β-D-glucose pentaacetate. The provided data and protocols are intended to support further research and development in the pharmaceutical and chemical sciences.

References

- 1. β-D-Glucose pentaacetate CAS#: 604-69-3 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(604-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound CAS#: 83-87-4 [m.chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]

- 10. 302965000 [thermofisher.com]

- 11. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. β-D-Glucose pentaacetate | CAS#:3891-59-6 | Chemsrc [chemsrc.com]

- 13. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 14. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]

- 15. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]

- 16. β-D-Glucose pentaacetate(604-69-3) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Glucose pentaacetate(604-68-2) 13C NMR [m.chemicalbook.com]

- 19. rsc.org [rsc.org]

A Technical Guide to beta-D-Glucose Pentaacetate for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Properties, Synthesis, and Applications of a Versatile Glycosylation Building Block.

This technical guide provides a comprehensive overview of beta-D-glucose pentaacetate, a pivotal intermediate in carbohydrate chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who utilize glycosylation strategies in their work. Herein, we detail its fundamental properties, provide a standard experimental protocol for its synthesis, and illustrate its role as a key chemical precursor.

Core Properties of this compound

This compound is a fully acetylated derivative of D-glucose. The presence of the five acetyl groups enhances the molecule's stability and solubility in organic solvents, making it a versatile precursor for the synthesis of a wide range of glycosides and other carbohydrate derivatives.[1] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 604-69-3 | [2] |

| Molecular Formula | C₁₆H₂₂O₁₁ | [2] |

| Molecular Weight | 390.34 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 130-132 °C | [3] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727); insoluble in water. | [4] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the acetylation of D-glucose using acetic anhydride (B1165640) with a catalyst. The following protocol describes a common method for its preparation.

Objective:

To synthesize this compound from D-glucose.

Materials:

-

D-glucose

-

Anhydrous sodium acetate (B1210297)

-

Acetic anhydride

-

Ice water

-

Methanol/water mixture for recrystallization

Procedure:

-

Combine D-glucose (5 g) and anhydrous sodium acetate (4 g) in a 100 mL round-bottomed flask.[5]

-

Carefully add acetic anhydride (25 mL) to the flask containing the glucose and sodium acetate.[5]

-

Heat the reaction mixture to approximately 90-100°C for 2 to 3 hours.[2][5] Occasional swirling is recommended to ensure thorough mixing of the reactants.[5]

-

After the reaction is complete, cool the flask to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing 250 mL of ice water while stirring. A white solid, the crude this compound, will precipitate.[2][5]

-

Collect the solid product by vacuum filtration and wash it with cold distilled water multiple times to remove any unreacted acetic anhydride and acetic acid.[2]

-

Dry the crude product under a vacuum.

-

For purification, recrystallize the crude product from a methanol and water mixture (approximately 1:2 ratio).[5]

-

Filter the purified crystals, dry them under vacuum, and determine the melting point and yield.

Key Applications in Research and Development

This compound serves as a crucial building block in various scientific and industrial applications:

-

Drug Development : It is extensively used in the synthesis of pharmaceutical compounds. The glycosylation of active pharmaceutical ingredients can improve their bioavailability and therapeutic efficacy.[1] It also acts as a precursor for creating prodrugs.[1]

-

Biochemical Research : This compound is a valuable tool for studying carbohydrate metabolism and enzyme activity.[1] It has also been utilized in studies exploring the mechanisms of insulin (B600854) secretion.[4][6]

-

Organic Synthesis : As a stable, protected form of glucose, it is a key starting material for the chemical synthesis of complex oligosaccharides and glycoconjugates.[7] In the presence of Lewis acids, it can function as a glycosyl donor to form simple glycosides or be converted into more reactive donors like glycosyl halides.[7]

-

Polymer Chemistry : The acetyl groups allow it to be used as a monomer in polymerization reactions for synthesizing acetylated polymers with specific properties for use in adhesives, coatings, and biomedical materials.[8]

Visualizing the Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound, providing a clear visual representation of the experimental process.

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 604-69-3 | G-3000 [biosynth.com]

- 8. What are the applications of Î-D-Glucose Pentaacetate? - Knowledge [allgreenchems.com]

Solubility Profile of β-D-Glucose Pentaacetate: A Technical Guide for Researchers

Introduction

β-D-Glucose pentaacetate is a fully acetylated derivative of D-glucose, widely utilized as a key intermediate in the synthesis of glycosides and other carbohydrate derivatives. Its application extends to biochemical research, where it has been noted to stimulate insulin (B600854) release, and as a versatile starting material in drug development and materials science. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of β-D-glucose pentaacetate, detailed experimental protocols for solubility determination, and relevant biochemical pathway and workflow diagrams.

Core Data: Solubility of β-D-Glucose Pentaacetate

The solubility of β-D-glucose pentaacetate is influenced by the polarity of the solvent, with a general preference for polar aprotic and moderately polar solvents. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents. It is important to note that quantitative data for this compound is not extensively published, and some reported values present discrepancies.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Temperature (°C) | Citation(s) |

| Polar Protic Solvents | ||||||

| Water | H₂O | 18.02 | 100 | Insoluble (Qualitative) | Not Specified | [1][2][3] |

| 1.5 mg/mL | 18 | [4] | ||||

| Methanol | CH₃OH | 32.04 | 64.7 | Soluble | Not Specified | [1][2][3][5][6] |

| Ethanol | C₂H₅OH | 46.07 | 78.4 | Soluble (in hot 95%) | Not Specified | [2][5] |

| Polar Aprotic Solvents | ||||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | 78 mg/mL | Not Specified | [7] |

| 100 mg/mL | Not Specified | [8] | ||||

| Acetone | (CH₃)₂CO | 58.08 | 56 | Soluble (inferred) | Not Specified | [9] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | 153 | Data not available | - | |

| Nonpolar/Moderately Polar Solvents | ||||||

| Chloroform | CHCl₃ | 119.38 | 61.2 | 0.1 g/mL (clear, colorless) | Not Specified | [2][5][10][11][12] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Soluble (inferred) | Not Specified | [9] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Data not available | - | |

| Toluene | C₇H₈ | 92.14 | 110.6 | Data not available | - | |

| Hexane | C₆H₁₄ | 86.18 | 69 | Data not available | - |

Note on Conflicting Data: The solubility of β-D-glucose pentaacetate in water is reported both as "insoluble" by several chemical suppliers and quantitatively as 1.5 mg/mL at 18 °C in the PubChem database[1][2][3][4]. This discrepancy may arise from different experimental methodologies or definitions of "insoluble." Researchers should experimentally verify the aqueous solubility for their specific application.

Experimental Protocols

The following protocols provide standardized methods for determining the solubility of β-D-glucose pentaacetate.

Protocol 1: Gravimetric Method for Solubility Determination

This method is suitable for obtaining precise quantitative solubility data.

Materials:

-

β-D-Glucose pentaacetate

-

Selected solvent

-

Analytical balance (4-decimal place)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with 0.45 µm PTFE membrane)

-

Vials with screw caps

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of β-D-glucose pentaacetate to a pre-weighed vial.

-

Record the total mass of the vial and the compound.

-

Add a known volume or mass of the selected solvent to the vial.

-

Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the solution to stand at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm filter into a pre-weighed vial.

-

Record the mass of the vial and the filtered solution.

-

Evaporate the solvent from the filtered solution in an oven or vacuum oven until a constant weight of the dissolved solid is achieved.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility in g/100 mL or mg/mL.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and accurate for determining solubility, especially for sparingly soluble compounds.

Materials:

-

β-D-Glucose pentaacetate

-

Selected solvent

-

HPLC system with a suitable detector (e.g., UV or Refractive Index)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a standard stock solution: Accurately weigh a known amount of β-D-glucose pentaacetate and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Generate a calibration curve: Prepare a series of standard solutions of decreasing concentration by serial dilution of the stock solution. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Prepare a saturated solution: Follow steps 1-6 of the Gravimetric Method to prepare a saturated solution of β-D-glucose pentaacetate in the solvent of interest at a specific temperature.

-

Sample analysis: After filtration, dilute a known volume of the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate solubility: Using the calibration curve, determine the concentration of β-D-glucose pentaacetate in the diluted sample. Back-calculate the concentration in the original saturated solution to determine the solubility.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound like β-D-glucose pentaacetate.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Glucose-Stimulated Insulin Secretion (GSIS) Pathway

β-D-glucose pentaacetate is reported to stimulate insulin release[13]. While the precise mechanism for the pentaacetate is not fully elucidated in the literature, it is hypothesized to involve intracellular metabolism similar to glucose. The canonical GSIS pathway in pancreatic β-cells is depicted below.

Caption: The signaling cascade in a pancreatic β-cell leading to insulin secretion upon glucose stimulation.

References

- 1. beta-D-Glucose pentaacetate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. β-D-Glucose pentaacetate CAS#: 604-69-3 [m.chemicalbook.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. This compound | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. This compound CAS#: 83-87-4 [m.chemicalbook.com]

- 11. This compound | CAS#:83-87-4 | Chemsrc [chemsrc.com]

- 12. 604-69-3 CAS MSDS (β-D-Glucose pentaacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. goldbio.com [goldbio.com]

A Technical Guide to High-Purity Beta-D-Glucose Pentaacetate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity beta-D-glucose pentaacetate, a critical reagent in various research and development fields. This document outlines reputable suppliers, detailed analytical and experimental protocols, and explores its mechanism of action in stimulating insulin (B600854) secretion, providing a comprehensive resource for its application in the laboratory.

Sourcing High-Purity this compound

The quality and purity of this compound are paramount for reliable and reproducible experimental outcomes. For research and pharmaceutical applications, a purity of ≥98% is typically required, with many suppliers offering grades of ≥99%.[1] Below is a comparative table of reputable suppliers offering high-purity this compound.

| Supplier | Purity | Grade | CAS Number | Key Features |

| Thermo Scientific Chemicals | ≥98% | Research Grade | 604-69-3 | Offered under the Alfa Aesar and Acros Organics legacy brands. |

| Chem-Impex | ≥99% | Research Grade | 604-69-3 | Provides detailed specifications including appearance and optical rotation. |

| Ottokemi | 98% | For Synthesis | 604-69-3 | Indian manufacturer and exporter with worldwide shipping. |

| Muby Chemicals | - | - | 604-69-3 | Manufacturer and exporter with various quality certifications. |

| Biosynth | - | Research & Bulk | 604-69-3 | Specializes in carbohydrates and offers custom pack sizes. |

| Selleck Chemicals | 99.88% | Research Grade | 604-69-3 | Quality confirmed by NMR & HPLC. |

| GoldBio | - | Research Grade | 604-69-3 | Notes its use in increasing insulin secretion in rats. |

Analytical Protocols for Quality Assessment

Ensuring the purity and structural integrity of this compound is crucial. The following are detailed methodologies for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a standard method for assessing the purity of this compound. A reverse-phase method is commonly employed.

Methodology:

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with a higher aqueous concentration and increasing the acetonitrile concentration over time. A common mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: Refractive Index (RI) detector or UV detector at a low wavelength (e.g., 210 nm) if the compound has some UV absorbance.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent like acetonitrile.

-

Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for confirming the chemical structure and stereochemistry of this compound.

Methodology:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

¹H NMR Analysis:

-

The spectrum will show characteristic peaks for the acetyl protons (around 2.0-2.2 ppm) and the protons of the glucose ring (typically between 3.8 and 5.8 ppm).

-

The anomeric proton (H-1) of the beta isomer is expected to appear as a doublet with a large coupling constant (J ≈ 8 Hz) due to its axial-axial coupling with H-2.

-

-

¹³C NMR Analysis:

-

The spectrum will display signals for the carbonyl carbons of the acetate (B1210297) groups (around 169-171 ppm), the methyl carbons of the acetate groups (around 20-21 ppm), and the carbons of the glucose ring (typically between 60 and 100 ppm).

-

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of the deuterated solvent.

Experimental Protocols for Research Applications

This compound is a valuable tool in metabolic research, particularly in studies of insulin secretion.

Synthesis and Purification of this compound

For researchers opting to synthesize the compound in-house, the following protocol can be followed.

Synthesis Workflow

Detailed Synthesis Protocol:

-

Reactants: Combine D-glucose and anhydrous sodium acetate in a round-bottom flask.

-

Reaction: Add an excess of acetic anhydride to the flask. Heat the mixture with stirring (e.g., at 100°C for 2-3 hours).

-

Precipitation: After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filtration and Washing: Collect the solid precipitate by filtration and wash it thoroughly with cold water to remove unreacted acetic anhydride and acetic acid.

-

Drying: Dry the crude product under vacuum.

Purification by Recrystallization:

-

Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or a mixture of ethanol and water.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets

This protocol details how to assess the effect of this compound on insulin secretion from isolated pancreatic islets.

Experimental Workflow for GSIS Assay

Detailed GSIS Protocol:

-

Islet Isolation: Isolate pancreatic islets from rodents (e.g., rats or mice) using a collagenase digestion method.

-

Islet Culture: Culture the isolated islets overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.

-

Pre-incubation: Pre-incubate the islets in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

-

Stimulation: Incubate groups of islets with:

-

KRB buffer with low glucose (negative control).

-

KRB buffer with high glucose (e.g., 16.7 mM) (positive control).

-

KRB buffer with low glucose and varying concentrations of this compound.

-

-

Sample Collection: After the incubation period (e.g., 1 hour), collect the supernatant from each group.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Normalization: Normalize the insulin secretion data to the islet number or total protein content.

Signaling Pathway of this compound-Induced Insulin Secretion

This compound is thought to stimulate insulin secretion in pancreatic beta-cells through a mechanism that involves the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and a cascade of events culminating in insulin exocytosis.[2][3]

Signaling Cascade in Pancreatic Beta-Cells

The proposed mechanism suggests that this compound, either directly or after intracellular hydrolysis to glucose, leads to an increase in the ATP/ADP ratio within the beta-cell. This elevated ratio causes the closure of KATP channels. The closure of these channels reduces the outward flow of potassium ions, leading to depolarization of the cell membrane. This change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions into the cell. The rise in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent release of insulin into the bloodstream.[2][3]

This technical guide provides a foundational understanding for researchers and professionals working with high-purity this compound. By following the outlined protocols and understanding its mechanism of action, users can effectively incorporate this versatile compound into their research endeavors.

References

Fundamental differences between alpha and beta-D-Glucose pentaacetate

An In-depth Technical Guide on the Fundamental Differences Between alpha- and beta-D-Glucose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucose pentaacetate, a fully protected derivative of glucose, is a critical intermediate in carbohydrate synthesis and various biochemical studies.[1] It exists as two primary anomers, alpha (α) and beta (β), which, despite sharing the same molecular formula and connectivity, exhibit distinct stereochemistry at the anomeric carbon (C-1). This seemingly subtle structural variation leads to significant differences in their physical, chemical, and spectroscopic properties. Understanding these distinctions is paramount for researchers in glycobiology, medicinal chemistry, and materials science for controlling reaction outcomes and interpreting experimental data. This guide provides a comprehensive overview of the core differences between α- and β-D-Glucose pentaacetate, supported by quantitative data, detailed experimental protocols, and structural visualizations.

Structural and Stereochemical Distinctions

The fundamental difference between the alpha and beta anomers of D-glucose pentaacetate lies in the configuration of the acetate (B1210297) group at the anomeric carbon, C-1.[2][3] In the more stable chair conformation of the pyranose ring:

-

α-D-Glucose Pentaacetate : The anomeric acetate group is in the axial position (pointing down).

-

β-D-Glucose Pentaacetate : The anomeric acetate group is in the equatorial position (pointing up).

This stereochemical variance influences the molecule's overall shape, stability, and interaction with other molecules and analytical instruments. The β-anomer, with all its bulky acetate groups in the equatorial position, is sterically less hindered than the α-anomer, where the C-1 acetate is axial. However, due to the anomeric effect, the α-anomer is the thermodynamically more stable product.[4]

Comparative Physicochemical and Spectroscopic Data

The distinct three-dimensional structures of the anomers give rise to measurable differences in their physical and spectroscopic properties. These properties are crucial for identification and purity assessment.

Data Presentation

The following tables summarize the key quantitative differences between the two anomers.

Table 1: Physical Properties

| Property | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate |

| CAS Number | 604-68-2[5] | 604-69-3[6] |

| Molecular Formula | C₁₆H₂₂O₁₁[5] | C₁₆H₂₂O₁₁[6] |

| Molecular Weight | 390.34 g/mol [5] | 390.34 g/mol [6] |

| Appearance | White crystalline powder[1] | White to beige powder[7] |

| Melting Point | 111-114 °C[1] | 130-134 °C[1] |

| Specific Rotation [α]D | +100° to +103° (c=1, CHCl₃)[1] | +4° to +6° (c=1, CHCl₃)[1][8] |

Table 2: ¹H-NMR Spectroscopic Data (in CDCl₃)

| Proton | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) | Key Differentiator |

| H-1 (Anomeric) | ~6.33[9] | ~5.73 | The anomeric proton of the α-anomer is significantly downfield due to its axial orientation and the deshielding effect of the ring oxygen and the adjacent axial acetate group. |

| Acetyl Protons | ~2.02, 2.03, 2.05, 2.10, 2.19 | ~1.98, 2.01, 2.03, 2.08, 2.10 | Subtle differences in the chemical shifts of the five distinct acetyl methyl groups. |

Synthesis and Thermodynamic Stability

The selective synthesis of either the α- or β-anomer is a classic example of kinetic versus thermodynamic control in organic chemistry. The choice of catalyst is the deciding factor.[4]

-

β-Anomer Synthesis (Kinetic Control) : The acetylation of D-glucose using acetic anhydride (B1165640) with a basic catalyst , such as anhydrous sodium acetate or pyridine, at lower temperatures typically yields the β-anomer as the major product.[4][10] This is the kinetically favored product.

-

α-Anomer Synthesis (Thermodynamic Control) : Using an acidic catalyst , such as zinc chloride or other Lewis acids, promotes the formation of the more thermodynamically stable α-anomer.[4][11] Furthermore, the β-anomer can be converted into the α-anomer through a process called anomerization by treating it with an acid catalyst.[12]

Experimental Protocols

The following are representative protocols for the synthesis and characterization of each anomer.

Protocol 1: Synthesis of β-D-Glucose Pentaacetate (Kinetic Control)

Objective: To synthesize the β-anomer using a basic catalyst.

Materials:

-

D-Glucose (anhydrous)

-

Anhydrous Sodium Acetate

-

Acetic Anhydride

-

Ice water

-

Ethanol (for recrystallization)

Procedure:

-

Combine 10.0 g of anhydrous D-glucose and 8.0 g of anhydrous sodium acetate in a 250 mL round-bottom flask.[13]

-

Carefully add 50 mL of acetic anhydride to the flask.

-

Heat the mixture in a water bath at approximately 100°C for 2-3 hours with occasional swirling to ensure thorough mixing.[10]

-

Cool the flask to room temperature.

-

Slowly and carefully pour the reaction mixture into 500 mL of ice water while stirring vigorously. A white solid will precipitate.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water (at least 3-4 times) to remove any remaining acetic acid and anhydride.

-

Dry the crude product under vacuum.

-

Purification: Recrystallize the crude solid from hot ethanol. The pure β-D-glucose pentaacetate will crystallize upon cooling.[7]

-

Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterization: Determine the melting point and specific optical rotation. Acquire a ¹H-NMR spectrum to confirm the structure, paying close attention to the anomeric proton signal around 5.7 ppm.

Protocol 2: Synthesis of α-D-Glucose Pentaacetate (Thermodynamic Control)

Objective: To synthesize the α-anomer using an acidic catalyst.

Materials:

-

D-Glucose (anhydrous)

-

Acetic Anhydride

-

Zinc Chloride (anhydrous, fused)

-

Ice water

-

Methanol (B129727) or Ethanol (for recrystallization)

Procedure:

-

In a fume hood, add 10.0 g of anhydrous D-glucose to 50 mL of acetic anhydride in a 250 mL flask.

-

Carefully add approximately 2.0 g of freshly fused, powdered anhydrous zinc chloride as the catalyst.

-

Warm the mixture gently on a water bath (around 40-50°C) with stirring for 1-2 hours. The reaction is exothermic.

-

Cool the reaction mixture and pour it into 500 mL of ice water, stirring vigorously to precipitate the product.

-

Filter the crude product, wash extensively with cold water, and dry.

-

Purification: Recrystallize the crude product from methanol or ethanol.

-

Characterization: Determine the melting point and specific optical rotation. The ¹H-NMR spectrum should show the characteristic anomeric proton signal for the α-anomer at approximately 6.3 ppm.

Conclusion

The fundamental differences between α- and β-D-glucose pentaacetate stem from the stereochemical orientation of the C-1 acetate group. This single variation dictates their thermodynamic stability and results in distinct physical properties, such as melting point and specific rotation, as well as unique spectroscopic signatures, particularly in ¹H-NMR. The selective synthesis of each anomer is readily controlled by the choice of an acidic (thermodynamic, α-product) or basic (kinetic, β-product) catalyst. For researchers and drug development professionals, a firm grasp of these differences is essential for the predictable synthesis of complex carbohydrates, the accurate interpretation of analytical data, and the design of stereochemically defined glycoconjugates.

References

- 1. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Study on the Syntheses of α-D-Glucose Pentaacetate: Ingenta Connect [ingentaconnect.com]

- 5. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Glucose pentaacetate(604-68-2) 1H NMR [m.chemicalbook.com]

- 10. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

The Dual Facets of Acetylated Glucose: From Endogenous Regulator to Synthetic Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and biological significance of acetylated glucose. The term "acetylated glucose" encompasses several distinct molecular classes, each with unique roles in biology and biomedical research. This document delineates these classes, covering endogenously produced O-acetylated monosaccharides, the pivotal role of N-acetylglucosamine (GlcNAc) in cellular signaling, the broader regulatory impact of protein acetylation fueled by glucose metabolism, and the application of synthetic acetylated glucose derivatives in drug development and research.

Endogenously O-Acetylated Monosaccharides

While less common in mammals than N-acetylation, O-acetylation of monosaccharides occurs in nature and plays specific biological roles. This modification involves the esterification of a hydroxyl group on the sugar with an acetyl group.

Natural Occurrence

O-acetylated monosaccharides are found across different domains of life:

-

Marine Invertebrates: 6-O-acetyl-D-glucose has been identified as a natural sugar in sea cucumbers of the genus Holothuria.[1][2]

-

Bacteria: 6-O-acetyl-D-glucose is a known metabolite in Escherichia coli.[3] Furthermore, O-acetyl groups are common modifications on bacterial exopolysaccharides, affecting their physical properties and biological interactions.[4]

-

Plants: O-acetylation is a frequent modification of polysaccharides in the plant cell wall, such as pectin (B1162225) and xylan.[5][6] This modification influences the physicochemical properties of these polymers. Additionally, 1-O-indole-3-acetyl-β-D-glucose serves as an unstable, high-energy intermediate in the metabolism of the plant hormone auxin.[7]

-

Complex Glycans: O-acetylation is a common modification of sialic acids, which are terminal sugars on many vertebrate glycans. This O-acetylation plays a crucial role in molecular recognition, influencing processes from immune responses to viral binding.[8][9][10]

Biological Roles

The biological functions of O-acetylated monosaccharides are diverse:

-

Bioactivity: 6-O-acetyl-D-glucose has demonstrated anti-inflammatory and anti-cancer properties in preliminary studies.[1]

-

Enzyme Substrates: This molecule is a specific substrate for the enzyme 6-acetylglucose deacetylase, making it essential for studying the kinetics and function of this enzyme.[2][11]

-

Structural and Functional Modification of Polysaccharides: In plants, the degree and position of O-acetylation on cell wall polysaccharides affect their hydrophobicity, gelling properties, and interactions with other polymers, thereby influencing cell wall architecture and digestibility.[5][6]

-

Modulation of Molecular Recognition: O-acetylation of sialic acids can create or mask binding sites for proteins, such as viral hemagglutinins or immune system receptors (e.g., Siglecs), thereby acting as a molecular switch in cell-cell interactions and pathogenesis.[10]

Methodologies for Analysis

The detection and quantification of endogenous O-acetylated monosaccharides in complex biological matrices typically require chromatographic separation coupled with mass spectrometry.

Experimental Protocol: General Workflow for O-Acetylated Monosaccharide Analysis by GC-MS

This protocol provides a general framework. Optimization is essential for specific matrices and target analytes.

-

Sample Preparation and Extraction:

-

Homogenize tissue or cell samples in a cold solvent, typically 80% methanol, to quench metabolic activity and precipitate proteins.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet debris and proteins.

-

Collect the supernatant containing small molecule metabolites.

-

Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

-

-

Derivatization:

-

To make the polar monosaccharides volatile for GC analysis, a two-step derivatization is performed.

-

Step 1 (Oxime Formation): Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at 30°C for 90 minutes. This step stabilizes the open-chain anomers of the sugars.

-

Step 2 (Silylation): Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes. This step replaces acidic protons on the remaining hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. The native acetyl group remains intact.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analytes. An example program: start at 80°C, hold for 1 min, ramp to 190°C at 2.5°C/min, hold for 15 min, then ramp to 280°C at 20°C/min and hold for 10 min.[12]

-

Detection: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown peaks or in selected ion monitoring (SIM) mode for targeted quantification of known acetylated sugars based on their specific fragmentation patterns.

-

-

Data Analysis:

-

Identify peaks by comparing retention times and mass spectra to those of authentic chemical standards (e.g., 6-O-acetyl-D-glucose).

-

Quantify the analyte by integrating the peak area and comparing it to a calibration curve generated from the standards. An internal standard (e.g., mannitol) should be added at the beginning of the extraction process to correct for sample loss and derivatization inefficiency.[12]

-

N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation

Distinct from O-acetylation, N-acetylglucosamine (GlcNAc) is an amide derivative of glucose that is a fundamental building block and a key signaling molecule. Its attachment to serine and threonine residues of intracellular proteins, a process known as O-GlcNAcylation, is a critical regulatory post-translational modification.

Natural Occurrence and Biosynthesis

GlcNAc is ubiquitous in nature. It is the monomeric unit of chitin, the polymer that forms the exoskeletons of arthropods and the cell walls of fungi.[13] In vertebrates, it is a key component of complex glycans and glycosaminoglycans like hyaluronic acid.[14]

Intracellularly, the donor for O-GlcNAcylation, UDP-N-acetylglucosamine (UDP-GlcNAc), is synthesized via the Hexosamine Biosynthetic Pathway (HBP) . This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism, making the level of UDP-GlcNAc a sensitive indicator of the cell's metabolic state.[15]

Biological Role of O-GlcNAcylation

O-GlcNAcylation is a dynamic and reversible modification catalyzed by two enzymes: O-GlcNAc transferase (OGT), which adds GlcNAc, and O-GlcNAcase (OGA), which removes it. This process regulates thousands of nuclear, cytoplasmic, and mitochondrial proteins.

-

Nutrient Sensing: Because the HBP integrates multiple metabolic inputs, O-GlcNAcylation levels fluctuate with nutrient availability, allowing cells to adapt their functions (e.g., transcription, signaling) to their metabolic state.[16]

-

Crosstalk with Phosphorylation: O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, creating a complex interplay. They can be mutually exclusive, leading to a "yin-yang" relationship, or one modification can influence the other to fine-tune protein function.[5][17]

-

Regulation of Cellular Processes: O-GlcNAcylation is critically involved in regulating transcription, translation, protein stability, signal transduction, and cell cycle progression.[15][18] Dysregulation of O-GlcNAcylation is implicated in numerous diseases, including diabetes, cancer, and neurodegeneration.[10]

Quantitative Data

The concentration of N-acetylglucosamine can vary depending on the biological matrix and physiological state.

| Analyte | Matrix | Concentration Range | Method | Reference |

| N-acetylglucosamine | Human Plasma | 20 - 1280 ng/mL | LC-MS/MS | [19] |

| N-acetylglucosamine | Biological Samples | LOD in low femtomol range | GC-MS/MS | [20] |

| LOD: Limit of Detection |

Methodologies for Analysis

A variety of robust methods exist for the detection and analysis of protein O-GlcNAcylation.

Experimental Protocol: Chemoenzymatic Labeling and Detection of O-GlcNAcylated Proteins

This protocol uses a mutant galactosyltransferase (Y289L GalT1) to specifically transfer an azide-modified galactose (GalNAz) onto O-GlcNAc residues. The azide (B81097) serves as a chemical handle for downstream detection via "click chemistry".[21]

-

Protein Extraction:

-

Lyse cells or tissues in a buffer containing protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G) to preserve the O-GlcNAc modification.

-

Quantify total protein concentration using a standard assay (e.g., BCA).

-

-

Chemoenzymatic Labeling Reaction:

-

In a typical 50 µL reaction, combine:

-

50-100 µg of protein lysate

-

1X GalT1 reaction buffer (e.g., 25 mM HEPES, pH 7.9)

-

1 mM UDP-GalNAz (the azide-modified sugar donor)

-

~2.5 µg of purified Y289L GalT1 enzyme

-

-

Incubate the reaction at 4°C overnight or at 37°C for 1-2 hours.

-

-

Click Chemistry for Biotin (B1667282) Conjugation:

-

To the labeled lysate, add the click chemistry reagents:

-

Biotin-alkyne probe (e.g., Biotin-PEG4-Alkyne)

-

Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I)-stabilizing ligand.

-

Copper(II) sulfate (B86663) (CuSO₄).

-

-

Incubate at room temperature for 1-2 hours. This reaction covalently attaches biotin to the GalNAz-labeled proteins.

-

-

Detection and Analysis:

-

Western Blotting: Separate the biotinylated proteins by SDS-PAGE, transfer to a membrane, and probe with a streptavidin-HRP conjugate to visualize all O-GlcNAcylated proteins. This provides a global view of O-GlcNAcylation levels.

-

Affinity Enrichment for Mass Spectrometry: Incubate the biotinylated lysate with streptavidin-conjugated beads to enrich for O-GlcNAcylated proteins. Elute the bound proteins and analyze by LC-MS/MS to identify specific O-GlcNAcylated proteins and map modification sites.[6]

-

Protein Acetylation Driven by Glucose Metabolism

Beyond O-GlcNAcylation, glucose metabolism is the primary source of the acetyl group for another critical post-translational modification: lysine (B10760008) acetylation. This process directly links cellular energy status to the regulation of proteins, including histones and metabolic enzymes.

Biological Role

Glucose is catabolized through glycolysis to pyruvate (B1213749), which enters the mitochondria and is converted to acetyl-CoA by the pyruvate dehydrogenase complex. When energy is abundant, excess citrate (B86180) is exported from the mitochondria to the cytoplasm, where it is cleaved by ATP-citrate lyase (ACLY) to generate a nucleocytoplasmic pool of acetyl-CoA.[22] This acetyl-CoA is the universal acetyl group donor for lysine acetyltransferases (KATs), which modify a vast number of proteins.

-

Epigenetic Regulation: Histone acetylation, fueled by glucose-derived acetyl-CoA, neutralizes the positive charge of lysine residues, leading to a more open chromatin structure that is generally associated with active gene transcription.

-

Metabolic Enzyme Regulation: A large number of metabolic enzymes, particularly those in central carbon metabolism, are regulated by acetylation. This modification can alter an enzyme's catalytic activity, stability, or localization, providing a direct feedback mechanism to control metabolic fluxes in response to nutrient availability.[11][23] For example, high glucose levels can lead to the hyperacetylation and altered function of enzymes involved in glycolysis and gluconeogenesis.

Methodologies for Analysis

The study of the "acetylome" involves enriching for acetylated peptides from a complex protein digest followed by identification and quantification using mass spectrometry.

Experimental Protocol: Immunoaffinity Enrichment for Acetylome Analysis

This protocol outlines the key steps for a typical acetyl-proteomics experiment.[24]

-

Protein Extraction and Digestion:

-

Extract proteins from cells or tissues using a lysis buffer containing deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).

-

Reduce and alkylate the proteins to denature them and modify cysteine residues.

-

Digest the proteins into peptides using a protease, typically trypsin.

-

-

Immunoaffinity Enrichment:

-

Incubate the peptide mixture with anti-acetyllysine antibody-conjugated beads. These antibodies will specifically bind to peptides containing an acetylated lysine residue.

-

Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.

-

Elute the enriched acetylated peptides from the beads, typically using an acidic solution.

-

-

LC-MS/MS Analysis:

-

Desalt the eluted peptides using a C18 StageTip.

-

Analyze the peptides by nanoflow liquid chromatography coupled to a high-resolution tandem mass spectrometer (nLC-MS/MS).

-

The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, allowing for sequence determination and localization of the acetylation site.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Spectronaut) to search the acquired MS/MS spectra against a protein sequence database to identify the acetylated peptides and their corresponding proteins.

-

For quantitative studies (e.g., comparing a control vs. treated state), peptides can be labeled with stable isotopes (SILAC, TMT) or analyzed using label-free quantification (LFQ) to determine relative changes in the abundance of thousands of acetylation sites.

-

Synthetic Acetylated Glucose in Research and Drug Development

Chemically synthesized, fully or partially acetylated glucose derivatives, such as β-D-glucose pentaacetate, are important tools in research and pharmaceutical development. The acetyl groups render the polar glucose molecule more lipophilic.

Applications

-

Prodrug Design: Glucose pentaacetate can act as a prodrug. Its increased lipophilicity allows it to cross cell membranes more readily than free glucose, potentially bypassing specific glucose transporters. Once inside the cell, non-specific esterases cleave the acetyl groups, releasing glucose.[25][26] This strategy can be used to enhance the delivery of glucose or glucose-conjugated drugs to target cells.[27]

-

Metabolic Labeling: Peracetylated monosaccharide derivatives are widely used in metabolic glycan labeling experiments. The acetyl groups increase cell permeability. After cellular uptake, endogenous esterases remove the acetyl groups, trapping the monosaccharide inside the cell where it can be incorporated into metabolic pathways.[17] This is particularly useful for introducing chemically tagged sugars into cells for subsequent visualization or analysis.

-

Chemical Synthesis: Acetylated sugars serve as key intermediates in the synthesis of complex carbohydrates, glycosides, and other glycoconjugates, as the acetyl groups act as versatile protecting groups for the hydroxyl functions.

Metabolism and Pharmacokinetics

The metabolism of glucose pentaacetate can differ significantly from that of free glucose. Studies in GLUT4 null mice have shown that while glucose metabolism in muscle was impaired, the metabolism of glucose pentaacetate was not, indicating it can bypass the need for this specific transporter.[25] However, its metabolism was found to be much lower than free glucose in muscle tissue, while in pancreatic islets, its metabolism was comparable.[25] The pharmacokinetics and biodistribution of such prodrugs are critical considerations in drug development, as the rate of deacetylation by esterases can vary between different tissues and disease states.

Conclusion

The study of acetylated glucose reveals a fascinating duality in its biological relevance. On one hand, endogenous acetylation, in the form of O-GlcNAcylation and lysine acetylation driven by glucose metabolism, represents a fundamental and deeply integrated layer of cellular regulation that translates metabolic status into functional outcomes. On the other hand, synthetic acetylated glucose derivatives serve as powerful tools for chemists and pharmacologists, enabling the synthesis of complex molecules and the development of novel strategies for drug delivery and biological investigation. A clear understanding of these distinct but related concepts is essential for advancing research in metabolism, cell signaling, and therapeutic development.

References

- 1. 6-O-Acetyl-D-glucose | 7286-45-5 | MA61678 | Biosynth [biosynth.com]

- 2. 6-O-acetyl-D-glucose|High-Purity Research Chemical [benchchem.com]

- 3. 6-acetyl-D-glucose | C8H14O7 | CID 439780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | New Insights Into Wall Polysaccharide O-Acetylation [frontiersin.org]

- 6. Naturally and chemically acetylated polysaccharides: Structural characteristics, synthesis, activities, and applications in the delivery system: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ecmdb.ca [ecmdb.ca]

- 12. mdpi.com [mdpi.com]

- 13. dovepress.com [dovepress.com]

- 14. mdpi.com [mdpi.com]

- 15. rupress.org [rupress.org]

- 16. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. 6-O-Acetyl-D-glucose | C8H14O7 | CID 5459944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Acetate production from glucose and coupling to mitochondrial metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Enzyme - Wikipedia [en.wikipedia.org]

- 24. Mass spectrometric analysis of intact lipooligosaccharide: direct evidence for O-acetylated sialic acids and discovery of O-linked glycine expressed by Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Approach to Assessing Determinants of Glucose Homeostasis in the Conscious Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. CAS 3891-59-6: 2,3,4,5,6-Penta-O-acetyl-D-glucose [cymitquimica.com]

Introduction to the synthesis of beta-D-Glucose pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of β-D-glucose pentaacetate, a key intermediate in carbohydrate chemistry and drug development. The document details the prevalent synthetic methodology, presents key quantitative data, and outlines the experimental protocol for its preparation.

Introduction

β-D-Glucose pentaacetate is a fully acetylated derivative of D-glucose, where all five hydroxyl groups are converted to acetate (B1210297) esters. This modification serves as a crucial protective measure in multi-step syntheses of complex carbohydrates and glycosides, preventing the hydroxyl groups from participating in undesired side reactions. The β-anomer is of particular interest and its synthesis is commonly achieved through the acetylation of D-glucose using acetic anhydride (B1165640) with a basic catalyst, such as sodium acetate.[1][2] The use of a basic catalyst favors the formation of the β-anomer.[1] This compound is a white crystalline solid and serves as a versatile building block in the synthesis of various biologically active molecules and pharmaceutical agents.[3][4]

Reaction and Mechanism

The synthesis of β-D-glucose pentaacetate involves the esterification of all five hydroxyl groups of D-glucose with acetic anhydride. The reaction is typically catalyzed by a weak base like sodium acetate. The mechanism proceeds via nucleophilic attack of the hydroxyl groups of glucose on the carbonyl carbon of acetic anhydride. The sodium acetate acts as a base to deprotonate the hydroxyl groups, increasing their nucleophilicity, and also to neutralize the acetic acid byproduct formed during the reaction. The anomeric hydroxyl group (at C-1) also reacts, leading to the formation of the pentaacetate. The stereochemical outcome, favoring the β-anomer, is influenced by the reaction conditions and the catalyst used.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of β-D-glucose pentaacetate.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₁₁ | [5] |

| Molecular Weight | 390.34 g/mol | [5] |

| Typical Yield | 77% | [5] |

| Melting Point | 129-133 °C | [3] |

| Optical Rotation [α]D | +4.2° (c=1 in chloroform) | [6] |

| Density | 1.3 g/cm³ | [3] |

| Boiling Point | 434.8 °C at 760 mmHg | [3] |

Experimental Protocol

This section details a common laboratory procedure for the synthesis of β-D-glucose pentaacetate.

Materials:

-

D-glucose

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Water

-

Ice

Equipment:

-

Round-bottom flask (100 mL or 250 mL)

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar (optional)

-

Beaker (500 mL)

-

Buchner funnel and filter paper

-

Vacuum flask

-

Melting point apparatus

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, combine 5 g of D-glucose and 4 g of anhydrous sodium acetate.[2]

-

Reaction Setup: Carefully add 25 mL of acetic anhydride to the flask.[2]

-

Heating: Heat the reaction mixture to approximately 90-100 °C for 90 minutes to 3 hours, with occasional swirling to ensure thorough mixing.[2][5]

-

Precipitation: After cooling the flask to room temperature, slowly pour the reaction mixture into a 500 mL beaker containing 250 mL of ice-cold water while stirring vigorously. A white solid precipitate of β-D-glucose pentaacetate will form.[2][5]

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid multiple times with cold water to remove any unreacted acetic anhydride and acetic acid.[2][5]

-

Drying: Dry the crude product under vacuum for approximately 10 minutes.[2]

-

Recrystallization (Purification): Recrystallize the crude product from a mixture of methanol and water (approximately a 1:2 ratio) to obtain the pure β-D-glucose pentaacetate.[2]

-

Final Filtration and Drying: Filter the recrystallized product and dry it thoroughly under vacuum.[2]

-

Characterization: Determine the melting point and, if possible, acquire IR and NMR spectra to confirm the identity and purity of the product.[2]

Visualizations

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of β-D-glucose pentaacetate.

Reaction Signaling Pathway:

Caption: Simplified reaction pathway for the synthesis of β-D-glucose pentaacetate.

References

An In-depth Technical Guide to the Key Applications of β-D-Glucose Pentaacetate in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-D-Glucose pentaacetate, a fully acetylated derivative of D-glucose, is a versatile and pivotal molecule in the landscape of biochemistry and pharmaceutical sciences. Its unique chemical properties, including enhanced stability and solubility in organic solvents compared to its parent monosaccharide, render it an invaluable tool in a multitude of applications. This technical guide provides a comprehensive overview of the core applications of β-D-glucose pentaacetate, with a focus on its role as a key intermediate in the synthesis of complex carbohydrates and glycoconjugates, its function as a protecting group in multi-step organic syntheses, and its emerging significance in drug delivery and as a modulator of insulin (B600854) secretion. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of key biochemical pathways and experimental workflows to facilitate its effective utilization in the laboratory.

Role in Chemical Synthesis: A Versatile Glycosyl Donor and Protected Building Block

β-D-Glucose pentaacetate serves as a cornerstone in synthetic carbohydrate chemistry, primarily functioning as a stable, easily handled precursor to more reactive glycosyl donors and as a protected form of glucose.[1][2] Its five acetyl groups mask the hydroxyl functionalities, preventing unwanted side reactions and allowing for regioselective modifications.[2]

Synthesis of O-Glycosides via the Koenigs-Knorr Reaction

One of the most classical and enduring applications of β-D-glucose pentaacetate is in the Koenigs-Knorr reaction for the formation of glycosidic bonds.[3] In this multi-step process, β-D-glucose pentaacetate is first converted to the more reactive acetobromoglucose. This glycosyl bromide is then reacted with an alcohol in the presence of a promoter, typically a silver or mercury salt, to yield the corresponding glycoside. The reaction generally proceeds with a 1,2-trans stereochemical outcome due to the neighboring group participation of the acetyl group at C-2.[3]

Experimental Protocol: Synthesis of β-D-Glucose Pentaacetate

A common laboratory-scale synthesis of β-D-glucose pentaacetate involves the acetylation of D-glucose using acetic anhydride (B1165640) and a catalyst, such as sodium acetate (B1210297).[4][5]

-

Materials: D-glucose, acetic anhydride, anhydrous sodium acetate, ice water, ethanol (B145695).

-

Procedure:

-

To a 250 mL round-bottom flask, add anhydrous D-glucose (e.g., 10.6 g) and anhydrous sodium acetate (e.g., 8.3 g).[5]

-

Add acetic anhydride (e.g., 150 mL) to the flask.[5]

-

Heat the reaction mixture to 100°C and maintain for 2-3 hours with stirring.[5]

-

After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product and decompose excess acetic anhydride.[5]

-

Filter the white solid and wash thoroughly with distilled water.[5]

-

The crude product can be recrystallized from ethanol to yield pure β-D-glucose pentaacetate.[4]

-

Quantitative Data: Synthesis of β-D-Glucose Pentaacetate

| Reactants | Catalyst | Solvent | Reaction Conditions | Crude Yield (%) | Purified Yield (%) | Reference |

| D-Glucose, Acetic Anhydride | Sodium Acetate | Butyl Acetate | Reflux, 1.5 hours | 95 | 75 | [4] |

| D-Glucose, Acetic Anhydride | Sodium Acetate | Benzene | Reflux, 1.5 hours | - | 73 | [4] |

| D-Glucose, Acetic Anhydride | Sodium Acetate | None | 100°C, 2-3 hours | - | 77 | [5] |

Diagram: Koenigs-Knorr Reaction Workflow

Caption: Workflow for the Koenigs-Knorr glycosylation reaction.

Synthesis of Thioglycosides

β-D-Glucose pentaacetate is also a key starting material for the synthesis of thioglycosides, which are valuable intermediates in the formation of complex oligosaccharides and are also investigated as enzyme inhibitors.[6][7] Thioglycosides are generally more stable than their O-glycoside counterparts and can be activated under specific conditions for glycosylation reactions.[8]

Experimental Protocol: General Procedure for the Synthesis of 1-Thio-β-D-glucopyranoside Tetraacetates

This protocol is adapted from a method utilizing a Lewis acid catalyst.[6]

-

Materials: α-D-Glucose pentaacetate (can be synthesized from the β-anomer), a thiol (R-SH), dichloromethane (B109758) (CH2Cl2), boron trifluoride etherate (BF3·Et2O), silica (B1680970) gel for column chromatography.

-

Procedure:

-

Dissolve α-D-glucose pentaacetate in anhydrous CH2Cl2 in a round-bottom flask.[6]

-

Add the thiol (1.5 molar equivalents) to the solution.[6]

-

Cool the reaction mixture in an ice bath and stir for 10 minutes.[6]

-

Slowly add BF3·Et2O (3 molar equivalents) to the mixture.[6]

-

Allow the reaction to warm to room temperature and stir overnight, with gentle reflux if necessary.[6]

-

Remove the solvent by evaporation.[6]

-

Purify the product by column chromatography on silica gel.[6]

-

Quantitative Data: Synthesis of Thioglycosides from Glucose Pentaacetate

| Thiol Reactant | Catalyst (equiv.) | Reaction Time (h) | Yield (%) | Reference |

| Ethanethiol | TfOH (0.2) | 4 | 26 | [9] |

| Ethanethiol | TfOH (0.5) | 3 | 70 | [9] |

| Ethanethiol | TfOH (0.8) | 1 | 94 | [9] |

| Thiophenol | TfOH (0.8) | 1.5 | 77 | [10] |

Diagram: Thioglycoside Synthesis Workflow

Caption: General workflow for the synthesis of thioglycosides.

Application in Drug Development and Delivery

β-D-Glucose pentaacetate and its derivatives have garnered interest in the pharmaceutical industry for their potential in prodrug design and as components of drug delivery systems.[11]

Prodrug Design

The acetyl groups of β-D-glucose pentaacetate can be utilized as prodrug moieties. A biologically inactive compound can be chemically modified with a glucose pentaacetate derivative, and upon administration, enzymatic or chemical hydrolysis can release the active drug in a controlled or targeted manner.[11]

Drug Delivery Systems

Due to its biocompatibility and biodegradability, β-D-glucose pentaacetate has been explored as a component in drug delivery systems.[2] It can be incorporated into polymer matrices for the controlled release of therapeutic agents.[11] Its solubility characteristics can also be exploited to enhance the bioavailability of poorly soluble drugs.[11]

Role in Biochemical Research: Probing Insulin Secretion